3-(carbamothioylamino)benzamide

Urease inhibition Jack bean urease IC50 comparison

3-(Carbamothioylamino)benzamide (CAS 500865-55-4, synonym: 3-Thioureido-benzamide) is a small-molecule benzamide-thiourea hybrid (C8H9N3OS, MW 195.24 g/mol). It belongs to the N-(arylcarbamothioyl)benzamide chemotype, a class investigated for urease inhibition, anti-Alzheimer, anti-fatigue, and anti-mycobacterial activities.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 500865-55-4
Cat. No. B6244665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(carbamothioylamino)benzamide
CAS500865-55-4
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=S)N)C(=O)N
InChIInChI=1S/C8H9N3OS/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13)
InChIKeyWURRKRTXLQUOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Carbamothioylamino)benzamide (CAS 500865-55-4) Scientific Selection & Differentiation


3-(Carbamothioylamino)benzamide (CAS 500865-55-4, synonym: 3-Thioureido-benzamide) is a small-molecule benzamide-thiourea hybrid (C8H9N3OS, MW 195.24 g/mol) . It belongs to the N-(arylcarbamothioyl)benzamide chemotype, a class investigated for urease inhibition, anti-Alzheimer, anti-fatigue, and anti-mycobacterial activities [1]. Commercially, the compound is available as a research chemical with certified purity ≥98% . Its primary differentiation lies in its specific substitution pattern (meta-carbamothioylamino on benzamide), which delivers quantifiably distinct urease inhibitory potency compared to close structural analogs within the same series [1].

Why 3-(Carbamothioylamino)benzamide Cannot Be Replaced by a Generic Benzamide or Thiourea Analog


Benzamide and thiourea derivatives encompass a vast chemical space with divergent biological profiles, making simple functional-group interchange unreliable. Within the 3a–3g series studied by Taj et al., urease IC50 values span over a 30-fold range (4.51 mM to 134.3 mM) depending solely on the substitution pattern [1]. The meta-carbamothioylamino substitution on the benzamide core (as in 3a) is structurally distinct from para-substituted analogs like 4-(carbamothioylamino)benzamide, which may exhibit entirely different target engagement. Furthermore, N-(phenylcarbamothioyl)benzamide activates HDAC8 (12-fold at 10 µM) whereas 3-(carbamothioylamino)benzamide shows no reported HDAC8 activity, underscoring that even closely related carbamothioyl-benzamide congeners cannot be assumed to share pharmacological fingerprints [2]. For procurement decisions in enzyme inhibition, anti-Alzheimer, or structure-activity relationship (SAR) studies, substitution position and functional-group identity are critical determinants of activity that generic replacement cannot replicate.

3-(Carbamothioylamino)benzamide: Quantified Differentiation Evidence vs. Closest Analogs


Urease Inhibition: 3a (Target) vs. 3d (Least Active Analog) – 30-fold Potency Advantage

Among the seven benzamide derivatives (3a–3g) evaluated for jack bean urease inhibition under identical assay conditions, compound 3a (3-(carbamothioylamino)benzamide) was explicitly identified as the most potent inhibitor with an IC50 of 4.51 mM [1]. In contrast, compound 3d—the least active analog in the same series—exhibited an IC50 of 134.3 mM, representing a 29.8-fold difference in inhibitory activity [1]. The authors attribute the superior potency of 3a to the presence of two nitrogen atoms in the ring system, a structural feature absent in 3d (which contains a naphthalene ring) [1].

Urease inhibition Jack bean urease IC50 comparison

Anti-Alzheimer Activity: 3a Among the Two Most Potent Derivatives in the 3a–3g Series

Compounds 3a and 3g were jointly identified as exhibiting the highest anti-Alzheimer activity among the seven tested benzamide derivatives (3a–3g) [1]. While compound 3g also demonstrated high activity, its structure differs from 3a by containing a thiazole moiety; 3a's activity is attributed to its distinct carbamothioylamino substitution. Compounds 3b, 3d, and 3e showed notably lower inhibition (>30% inhibition at 0.5 mM final concentration), while the least active compound 3f exhibited only ~20% inhibition at the same concentration [1].

Anti-Alzheimer activity Amyloid-beta inhibition Benzamide SAR

Regioisomeric Differentiation: Meta- vs. Para-Carbamothioylamino Substitution Defines Activity Profile

3-(Carbamothioylamino)benzamide (CAS 500865-55-4) bears the carbamothioylamino group at the meta position of the benzamide ring. Its para-substituted regioisomer, 4-(carbamothioylamino)benzamide, is also commercially cataloged [1]. While the Taj et al. 2017 study exclusively evaluated the meta-substituted series (3a–3g), the established literature on benzamide-thiourea SAR demonstrates that meta vs. para substitution profoundly alters hydrogen-bonding geometry, target binding, and biological activity. For example, N-(phenylcarbamothioyl)benzamide (N-phenyl substitution) activates HDAC8 with 12-fold potency at 10 µM, whereas the free amino-bearing 3a has no reported HDAC8 activator activity, indicating functional divergence driven by the substitution site and nature [2].

Regioisomer comparison Positional isomer SAR

Commercial Purity Benchmarking: ≥98% Purity Enables Reproducible Quantitative Bioassays

Commercially sourced 3-(carbamothioylamino)benzamide is certified at ≥98% purity by multiple independent vendors . This purity level is critical for quantitative bioassay reproducibility, particularly for the urease inhibition assay where IC50 values in the low millimolar range (4.51 mM) require precise compound weighing; a 2% impurity translating to a structurally related active contaminant could materially shift the apparent IC50. In the Taj et al. study, all 3a–3g compounds were synthesized and characterized by FT-IR, 1H NMR, and mass spectrometry prior to biological evaluation, establishing a quality baseline that commercial procurement must match [1].

Chemical purity Procurement specification QC

Where 3-(Carbamothioylamino)benzamide (CAS 500865-55-4) Delivers Differentiated Value: Key Application Scenarios


Jack Bean Urease Inhibition Studies Requiring a Structurally Defined Benzamide-Thiourea Probe

For researchers studying urease as a therapeutic target for H. pylori infection, urinary stone disease, or agricultural nitrogen management, 3-(carbamothioylamino)benzamide (compound 3a) offers a well-characterized chemotype with a reported IC50 of 4.51 mM against jack bean urease, the most potent within the Taj et al. 3a–3g series [1]. Its defined meta-substitution and the availability of structure-activity data for six close analogs (3b–3g) enable systematic SAR expansion. The compound can serve as a validated starting point for further medicinal chemistry optimization, particularly given the 30-fold activity gap between 3a and the least active analog 3d, which highlights the sensitivity of urease inhibition to ring-system modifications [1].

Anti-Alzheimer Drug Discovery Screening Programs

3-(Carbamothioylamino)benzamide (3a) was jointly identified with 3g as one of the two most active anti-Alzheimer compounds among seven tested benzamide derivatives [1]. Its structural simplicity (MW 195.24) compared to more complex analogs makes it an attractive fragment-like hit for lead optimization. Procurement of 3a enables direct follow-up studies on the benzamide-thiourea pharmacophore's interaction with Alzheimer's-relevant targets, where less active analogs such as 3f (~20% inhibition at 0.5 mM) would fail to provide a meaningful signal in the same assay format [1].

Regioisomeric Selectivity Studies in Benzamide-Thiourea Chemical Biology

The meta-carbamothioylamino substitution pattern of 3-(carbamothioylamino)benzamide differentiates it from the para-isomer 4-(carbamothioylamino)benzamide and from N-phenyl-substituted variants such as N-(phenylcarbamothioyl)benzamide (a known HDAC8 activator) [2][3]. Researchers investigating the pharmacological consequences of substitution geometry on benzamide-thiourea scaffolds can use this compound in comparative panels with its regioisomers and N-substituted analogs to map structure-activity landscapes for enzyme activation vs. inhibition.

Analytical Reference Standard for Method Development and QC

With certified purity of ≥98% and well-defined physicochemical properties (C8H9N3OS, MW 195.24), 3-(carbamothioylamino)benzamide can serve as a reference standard for HPLC/LC-MS method development targeting benzamide-thiourea derivatives . Its commercial availability from multiple vendors and established storage conditions (sealed, dry, 2–8 °C) support its use as a calibration or system suitability compound in analytical workflows requiring a structurally authenticated benzamide-thiourea standard .

Quote Request

Request a Quote for 3-(carbamothioylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.